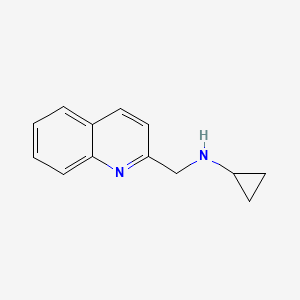
2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol
Vue d'ensemble
Description
2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications, including its use as a ligand for alpha1-adrenergic receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 3-methoxyphenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions, with the piperazine derivative dissolved in water and cooled to a temperature range of 15-20°C. Ethylene oxide is then introduced into the reaction mixture, and the reaction is allowed to proceed at 30-35°C for approximately 2 hours. After the reaction is complete, the mixture is heated to remove excess water, and the product is isolated through filtration and distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes additional purification steps, such as recrystallization and chromatography, to meet the stringent quality standards required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of modified piperazine derivatives with different functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound acts as a ligand for these receptors, modulating their activity and influencing downstream signaling pathways. This interaction is believed to be responsible for its therapeutic effects in the treatment of neurological and psychiatric disorders .
Comparaison Avec Des Composés Similaires
2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used for the treatment of benign prostatic hyperplasia and acts on alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
These compounds share structural similarities with this compound and exhibit similar pharmacological activities. each compound has unique properties and therapeutic applications that distinguish it from the others .
Propriétés
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-17-13-4-2-3-12(11-13)15-7-5-14(6-8-15)9-10-16/h2-4,11,16H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOPOOCWOIFSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Methylamino)sulfonyl]butanoic acid](/img/structure/B1461220.png)


![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1461226.png)




![5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1461236.png)
![6-Oxo-1-[(propylcarbamoyl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1461237.png)
![3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine](/img/structure/B1461238.png)


